molecular formula C19H18ClN3O6S.H3N<br>C19H21ClN4O6S B12720499 Ammonium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate CAS No. 83784-10-5

Ammonium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate

Cat. No.: B12720499
CAS No.: 83784-10-5
M. Wt: 468.9 g/mol
InChI Key: LZTIZJYBABGZAJ-UHFFFAOYSA-N
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Description

Ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate is a complex organic compound with a molecular formula of C₁₉H₂₁ClN₄O₆S and a molecular weight of 468.91 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a sulfonate group, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate is unique due to its combination of a quinoline moiety, an azo linkage, and a sulfonate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

83784-10-5

Molecular Formula

C19H18ClN3O6S.H3N
C19H21ClN4O6S

Molecular Weight

468.9 g/mol

IUPAC Name

azanium;3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate

InChI

InChI=1S/C19H18ClN3O6S.H3N/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29;/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29);1H3

InChI Key

LZTIZJYBABGZAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O.[NH4+]

Origin of Product

United States

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